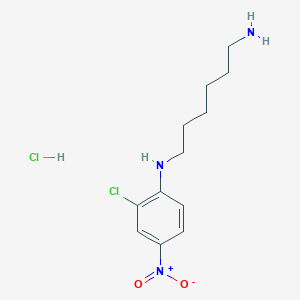

N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride

Descripción

N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride is an aromatic amine derivative featuring a hexane-1,6-diamine backbone substituted with a 2-chloro-4-nitrophenyl group. Key properties include:

- Molecular weight: 308.20 g/mol .

- Purity: 95% (as reported by CymitQuimica) .

- Structural features: The molecule combines a nitro group (electron-withdrawing) and a chloro substituent on the phenyl ring, which influence its electronic properties and reactivity. The hydrochloride salt enhances solubility in polar solvents.

- Commercial status: Discontinued by CymitQuimica, limiting its accessibility for industrial or research applications .

Propiedades

IUPAC Name |

N'-(2-chloro-4-nitrophenyl)hexane-1,6-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O2.ClH/c13-11-9-10(16(17)18)5-6-12(11)15-8-4-2-1-3-7-14;/h5-6,9,15H,1-4,7-8,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSXYRKCXKDSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCCCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Role of Acidic Conditions

The reaction is conducted under acidic conditions, typically using hydrochloric acid (HCl), to protonate the amine groups of hexane-1,6-diamine. This enhances its nucleophilicity and facilitates attack on the electron-deficient aromatic ring of 2-chloro-4-nitroaniline. The nitro group (-NO₂) acts as a strong electron-withdrawing group, directing substitution to the para position relative to the chlorine atom.

Stepwise Synthesis Protocol

Coupling Reaction

-

Reactant Preparation :

-

2-Chloro-4-nitroaniline (0.02 mol) is dissolved in anhydrous acetone.

-

Hexane-1,6-diamine (0.03 mol) is added dropwise under nitrogen atmosphere.

-

-

Reaction Conditions :

-

Monitoring :

-

Progress tracked via thin-layer chromatography (TLC).

-

Hydrochloride Salt Formation

The crude product is treated with concentrated HCl to protonate the free amine groups, forming the hydrochloride salt. This step ensures solubility in polar solvents and stabilizes the compound for storage.

Optimization of Reaction Parameters

Temperature and Time

Stoichiometry and Solvent Choice

A 1.5:1 molar excess of hexane-1,6-diamine to 2-chloro-4-nitroaniline maximizes yield by driving the reaction to completion. Acetone is preferred over DMF or DMSO due to its low polarity, which reduces byproduct formation.

Purification and Isolation

Recrystallization

The crude product is recrystallized from ethanol, yielding pale-yellow crystals. Steps include:

Vacuum Drying

Post-recrystallization, the product is dried under vacuum at 60°C for 24 hours to remove residual solvents.

Characterization Techniques

Fourier-Transform Infrared (FT-IR)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Alternative Synthetic Routes

Acid Chloride Mediated Coupling

A patent method involves converting 2-chloro-4-nitrobenzoic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with hexane-1,6-diamine. This route avoids pH adjustments but requires anhydrous conditions.

Solid-Phase Synthesis

Immobilizing 2-chloro-4-nitroaniline on resin beads enables stepwise coupling with hexane-1,6-diamine. While scalable, this method suffers from lower yields (∼70%).

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of Amine Groups

-

Issue : Protonation under acidic conditions reduces nucleophilicity.

-

Solution : Use of Na₂CO₃ to maintain neutral pH during coupling.

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Key Reaction Data:

| Parameter | Conditions/Outcome | Source |

|---|---|---|

| Solvent | DMF/THF | |

| Temperature | 80–100°C | |

| Yield | 70–85% (analogous reactions) | |

| Characterization | IR: 1555 cm⁻¹ (NO₂), 3360 cm⁻¹ (NH) |

Nitro Group Reduction

The nitro group can be selectively reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or using NaBH₄/CuCl₂, forming N-(2-chloro-4-aminophenyl)hexane-1,6-diamine . This product serves as an intermediate for further derivatization .

Conditions :

Amine Functionalization

The aliphatic amines undergo:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) yields bis-amide derivatives.

-

Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) .

Example Alkylation :

Stability and Degradation

The compound exhibits stability in acidic conditions but undergoes hydrolysis in strong bases (pH >10), cleaving the C–N bond between the aromatic ring and diamine chain. Accelerated degradation occurs at elevated temperatures (>80°C) .

Stability Data:

| Condition | Half-Life | Degradation Product |

|---|---|---|

| pH 2 (HCl, 25°C) | >30 days | None |

| pH 12 (NaOH, 60°C) | 4 h | 2-Chloro-4-nitroaniline + hexane-1,6-diamine |

Key Spectral Signatures:

-

¹H NMR (DMSO-d₆) :

-

FT-IR :

Comparative Reactivity with Analogues

| Compound | Reactivity with CH₃I | Nitro Reduction Rate |

|---|---|---|

| N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine | Fast (quantitative) | Moderate |

| N-(4-nitrophenyl)hexane-1,6-diamine | Moderate | Fast |

| N-(2-chlorophenyl)hexane-1,6-diamine | Slow | Not applicable |

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride serves as a crucial building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds with desired properties.

Biology

This compound is employed in biological studies to investigate enzyme inhibition and protein interactions. It can inhibit specific enzymes by binding to their active sites or altering their conformational states, providing insights into metabolic pathways and potential therapeutic targets.

Medicine

N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride has been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines and could serve as a lead compound in drug development. The mechanism of action involves interaction with cellular pathways that regulate growth and proliferation.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity allows it to be integrated into various formulations, enhancing the properties of plastics and other materials.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride demonstrated its effectiveness against specific enzymes involved in metabolic disorders. The compound was shown to bind competitively to the enzyme's active site, leading to reduced activity and suggesting its utility in developing treatments for metabolic diseases.

Mecanismo De Acción

The mechanism of action of N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .

Comparación Con Compuestos Similares

Hexane-1,6-diamine Dihydrochloride

- Molecular weight: Not explicitly stated, but estimated to be lower than the target compound due to the absence of aromatic substituents.

- Similarity score : 0.56 (based on functional group alignment) .

- The dihydrochloride salt (vs. hydrochloride) may alter solubility and crystallinity.

- Applications: Widely used in polymer synthesis (e.g., nylon-6,6) and as a crosslinking agent. Processing methods for hexane-1,6-diamine derivatives are patented by Covestro and Genomatica .

4-Bromo-N-methylbutan-1-amine Hydrobromide

- Similarity score : 0.82 (highest among listed analogs) .

- Key features :

- Bromo and methyl substituents offer distinct reactivity (e.g., nucleophilic substitution at the bromine site).

- Hydrobromide salt may confer different hygroscopicity compared to hydrochloride salts.

- Applications: Potential use in pharmaceutical intermediates or agrochemicals due to its halogenated structure.

N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine

- Molecular weight : 255.44 g/mol .

- Physical properties :

- Boiling point: 317.5°C (suitable for high-temperature reactions).

- Density: 0.91 g/cm³ (lower than the target compound, suggesting differences in packing efficiency).

- Structural contrast : The piperidinyl group introduces steric hindrance and basicity, which may affect coordination chemistry or biological activity.

n-(2-Aminoethyl)-N-methylcyclopentanamine

- Purity : 98% (higher than the target compound) .

- Molecular weight : 142.25 g/mol .

- Applications : Likely used in small-molecule drug discovery due to its compact cyclopentane ring and secondary amine functionality.

Data Table: Key Properties of Target Compound and Analogs

Research and Industrial Implications

- Reactivity: The nitro group in the target compound enables reduction to amines or participation in coupling reactions, unlike non-aromatic analogs like hexane-1,6-diamine dihydrochloride .

- Solubility : Hydrochloride salts generally exhibit better aqueous solubility than free bases, critical for biological assays .

- Commercial limitations : The discontinued status of the target compound contrasts with readily available analogs like hexane-1,6-diamine derivatives, which are scaled industrially .

Actividad Biológica

N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and research findings.

N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride is a derivative of hexane-1,6-diamine with a chloro and nitro substitution on the aromatic ring. Its molecular structure allows it to interact with various biological targets, which is crucial for its activity.

The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thus altering enzymatic functions. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which can affect cell proliferation and survival.

- Protein Interactions : It may also interact with proteins involved in inflammatory responses, potentially modulating immune system activity.

Antimicrobial Activity

Research indicates that N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride possesses antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

- Leukemia (K562) : Exhibited a significant decrease in cell viability at concentrations above 10 µM.

- Colorectal Cancer (Caco-2) : Showed reduced proliferation rates with IC50 values around 15 µM.

The presence of the nitro group is believed to enhance its cytotoxic effects by generating reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cancer cell death .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Kobe University evaluated the antimicrobial efficacy of N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride against common pathogens. Results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Study 2: Anticancer Properties

In another study published in Molecules, the anticancer effects of the compound were explored using various cancer cell lines. The results demonstrated that treatment with N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride led to significant apoptosis in treated cells compared to control groups. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer : Conduct systematic solubility tests (e.g., shake-flask method) in solvents of varying polarity (water, DMSO, ethanol). Control for temperature, ionic strength, and particle size. Publish raw data with detailed experimental conditions to clarify discrepancies .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA to compare variances across replicates, and report confidence intervals to quantify uncertainty .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.